6,6a-secaporfinas

6,6a-Secoaporphines are a class of polycyclic organic compounds derived from aporphine alkaloids by the removal of two adjacent carbon atoms at positions 6 and 6a. These derivatives exhibit a unique tetracyclic structure characterized by their rigid planar nature, which can influence their physicochemical properties and potential biological activities. Due to their complex molecular architecture, secoaporphines have attracted significant interest in organic synthesis and natural product chemistry.

Structurally, these compounds feature an aporphine ring fused to a phenanthrene-like moiety via a methine bridge at the 6,6a-positions. The presence of multiple heteroatoms such as nitrogen and oxygen can further modulate their reactivity and selectivity in various chemical reactions. In terms of biological applications, secoaporphines have shown promise as potential antimalarial agents due to their ability to interact with key enzymes involved in the parasite's life cycle.

The synthesis of 6,6a-secoaporphines often involves multi-step organic transformations, including condensation, intramolecular cyclization, and functional group manipulations. Their unique structural features make them valuable intermediates for the development of new chemical entities and offer insights into the design of more potent bioactive molecules.

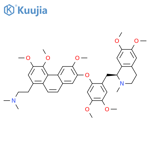

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

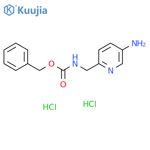

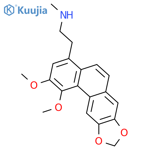

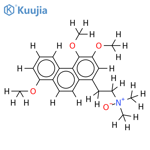

|

Thalicthuberine; N-De-Me | 160568-07-0 | C20H21NO4 |

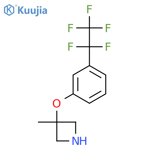

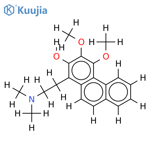

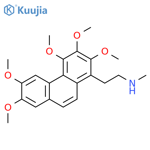

|

2-hydroxyatherosperminine | 1101867-53-1 | C20H23NO3 |

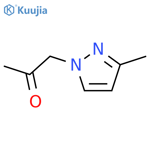

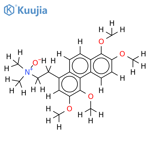

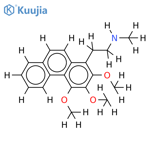

|

N-Oxyuvariopsamin | 38820-51-8 | C22H27NO5 |

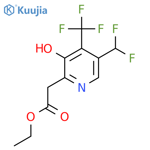

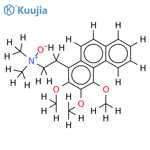

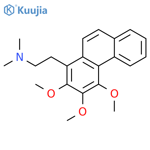

|

2-Methoxyatherosperminine N-oxide | 67341-54-2 | C21H25NO4 |

|

fissicesine N-oxide | 129743-90-4 | C21H25NO4 |

|

1-Phenanthreneethanamine,2,3,4,6,7-pentamethoxy-N-methyl- | 218900-91-5 | C22H27NO5 |

|

N-demethyl-2-methoxyatherosperminine | 1101867-54-2 | C20H23NO3 |

|

N,n-dimethyl-2-(2,3,4-trimethoxyphenanthren-1-yl)ethanamine | 5635-94-9 | C21H25NO3 |

|

1-Phenanthreneethanamine,7-[4,5-dimethoxy-2-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-3,4,6-trimethoxy-N,N-dimethyl- | 102487-24-1 | C42H50N2O8 |

|

8-Hydroxystephenanthrine | 138690-44-5 | C19H19NO3 |

Literatura relevante

-

1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552

Proveedores recomendados

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados